Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Overview
Description
“Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate” is a chemical compound with the empirical formula C21H33BN2O5 . It is a solid substance and is an important intermediate in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyridine core, a tert-butyl carboxylate group, and a tetramethyl dioxaborolane group .Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 404.31 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
Synthesis of Related Compounds : A study focused on synthesizing tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds such as crizotinib. The synthesis involved three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and confirmed the structure through MS and 1 HNMR spectrum (Kong et al., 2016).
Crystal Structure and DFT Study : Another study synthesized tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, significant in 1H-indazole derivatives, and analyzed its structure using X-ray diffraction and density functional theory (DFT). This study offers insights into the crystallographic and conformational analysis of similar compounds (Ye et al., 2021).
Application in Polymer Synthesis : A research discussed the synthesis of deeply colored polymers containing isoDPP units, where tert-butyl compounds played a role in the polymerization process. This highlights the utility of such compounds in polymer science (Welterlich, Charov, & Tieke, 2012).
Chemical Properties and Applications
Vibrational Properties Analysis : Another paper detailed the synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, emphasizing on the crystal structure, theoretical calculations, and vibrational properties analysis. This demonstrates the versatility of tert-butyl compounds in synthesizing complex molecules with specific properties (Chen et al., 2021).
Physicochemical Property Investigation : A study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds provided insight into their physicochemical properties using DFT, highlighting their potential in various chemical applications (Huang et al., 2021).
Coupling Reactions : Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a related compound, was used in palladium-catalyzed coupling reactions with arylboronic acids, demonstrating its significance in organic synthesis (Wustrow & Wise, 1991).
Future Directions
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time.
Properties
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-13(12-8-9-20-10-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTWOZMQRQBRMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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